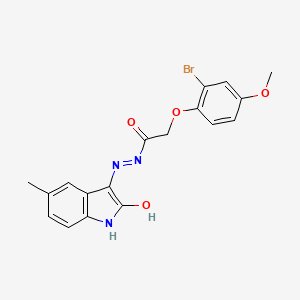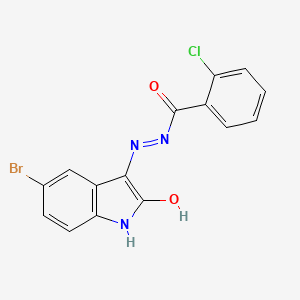![molecular formula C20H22N4O2 B6125933 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol](/img/structure/B6125933.png)
2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol, also known as MPQ, is a synthetic compound that belongs to the quinazolinone class of drugs. MPQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The exact mechanism of action of 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol is not fully understood. However, studies have suggested that 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol exerts its therapeutic effects by modulating various signaling pathways in cells. For example, 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has been shown to have various biochemical and physiological effects in cells and tissues. In cancer cells, 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the activity of anti-apoptotic proteins such as Bcl-2. In inflamed tissues, 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and inhibit the infiltration of immune cells such as macrophages and neutrophils. In addition, 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has been shown to have neuroprotective effects by reducing oxidative stress, inhibiting the formation of amyloid plaques, and enhancing the activity of antioxidant enzymes.
实验室实验的优点和局限性
2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol is also stable under various conditions and can be stored for long periods without degradation. However, 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol also has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol is also highly lipophilic and can accumulate in fatty tissues, which may affect its pharmacokinetic properties.
未来方向
There are several future directions for the research on 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol. One potential direction is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another direction is the identification of new molecular targets and signaling pathways that are modulated by 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol. In addition, the combination of 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects. Finally, the evaluation of the safety and efficacy of 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol in clinical trials is necessary to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol involves the condensation of 3-methoxybenzyl chloride with 4-piperazin-1-ylmethyl-aniline, followed by the cyclization of the resulting intermediate with 2-cyanophenol. 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol exerts its therapeutic effects by modulating various signaling pathways in cells, and has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has several advantages for lab experiments, but also has some limitations. Future research on 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol should focus on the development of novel formulations, identification of new molecular targets, and evaluation of its safety and efficacy in clinical trials.
合成方法
The synthesis of 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol involves the condensation of 3-methoxybenzyl chloride with 4-piperazin-1-ylmethyl-aniline, followed by the cyclization of the resulting intermediate with 2-cyanophenol. The final product is obtained through the reduction of the cyano group to the amino group using hydrogen gas in the presence of a palladium catalyst.
科学研究应用
2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the infiltration of immune cells into inflamed tissues. In addition, 2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol has been studied for its potential neuroprotective effects in neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-26-16-6-4-5-15(13-16)24-11-9-23(10-12-24)14-19-21-18-8-3-2-7-17(18)20(25)22-19/h2-8,13H,9-12,14H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXIYFNPZNXTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6125867.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,5-dimethyl-2-pyrazinecarboxamide](/img/structure/B6125878.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B6125885.png)
![3-(1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6125895.png)
![methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6125917.png)
![methyl 5-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6125922.png)

![ethyl 8-(4-methyl-1-piperazinyl)-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B6125939.png)
![2-(2-furylmethyl)-8-(2-phenylethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6125944.png)
![2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B6125945.png)
![2-(2-chlorophenyl)-N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6125949.png)
![N-isopropyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6125956.png)